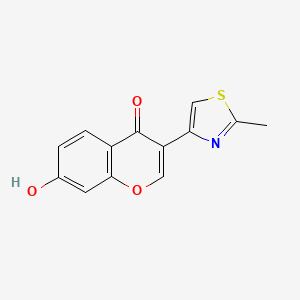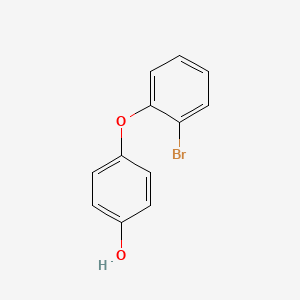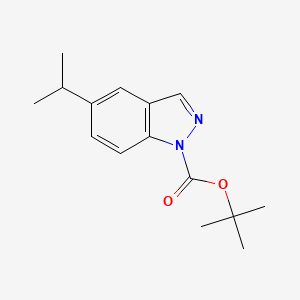
1-Benzyl-5-methoxy-1h-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-methoxy-1h-indole-3-carbonitrile is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and their role in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-Benzyl-5-methoxy-1h-indole-3-carbonitrile typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common synthetic route includes the reaction of 1H-indole-3-carbaldehyde with appropriate reagents under specific conditions. For instance, the Fischer indole synthesis method can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Benzyl-5-methoxy-1h-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Benzyl-5-methoxy-1h-indole-3-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-methoxy-1h-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For instance, they can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Benzyl-5-methoxy-1h-indole-3-carbonitrile can be compared with other indole derivatives such as:
1-Benzyl-5-bromo-1H-indole: This compound has similar structural features but with a bromine atom, which can influence its reactivity and biological activity.
5-Methoxy-1H-indole-3-carbaldehyde: Another related compound with a methoxy group at the 5-position, used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H14N2O |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
1-benzyl-5-methoxyindole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2O/c1-20-15-7-8-17-16(9-15)14(10-18)12-19(17)11-13-5-3-2-4-6-13/h2-9,12H,11H2,1H3 |
Clé InChI |
AHRLDZHURASTFL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C=C2C#N)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)

![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)
![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)
